molecular formula C11H11N3O4 B13900057 Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate CAS No. 1003708-94-8

Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate

Cat. No.: B13900057
CAS No.: 1003708-94-8
M. Wt: 249.22 g/mol
InChI Key: HIWNTCDZXGYDBQ-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a substituted indole derivative characterized by a nitro (-NO₂) group at position 6, an amino (-NH₂) group at position 4, and an ethyl ester moiety at position 2 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to biologically active molecules, such as tryptophan and serotonin, making them key intermediates in drug discovery .

Properties

CAS No.

1003708-94-8

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 4-amino-6-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)10-5-7-8(12)3-6(14(16)17)4-9(7)13-10/h3-5,13H,2,12H2,1H3

InChI Key

HIWNTCDZXGYDBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 6-nitroindole-2-carboxylate

  • Starting Material: 3-nitrophenylhydrazone of ethyl pyruvate.
  • Reaction: The phenylhydrazone is treated with polyphosphoric acid (PPA) to induce cyclization via a modified Fischer indole synthesis, yielding ethyl 6-nitroindole-2-carboxylate.
  • Conditions: Typically heated under reflux in PPA, which acts as both solvent and catalyst, facilitating ring closure and ester formation.

This step is foundational as it constructs the indole core with the nitro group at the 6-position and the ester at the 2-position.

Amination at the 4-Position

  • Intermediate: Ethyl 6-nitroindole-2-carboxylate.
  • Reaction: Selective reduction of the nitro group at the 4-position to an amino group is achieved.
  • Methods: Catalytic hydrogenation or chemical reduction using agents such as tin(II) chloride or iron powder under acidic conditions.
  • Outcome: Conversion of the nitro group to an amino group yields ethyl 6-nitro-4-amino-1H-indole-2-carboxylate.

This step requires careful control to achieve selective reduction without affecting the ester group or the nitro group at the 6-position if present, or to ensure the amino group is introduced specifically at the 4-position.

Synthetic Routes and Reaction Schemes

The synthetic pathway can be summarized as follows:

Step Starting Material Reagents/Conditions Product
1 Ethyl pyruvate + 3-nitrophenylhydrazine Polyphosphoric acid, reflux Ethyl 6-nitroindole-2-carboxylate
2 Ethyl 6-nitroindole-2-carboxylate Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl) This compound

Detailed Research Findings and Data

Yield and Purity

  • The Fischer indole synthesis step typically yields ethyl 6-nitroindole-2-carboxylate in moderate to good yields (60–80%).
  • The selective reduction step to introduce the amino group at the 4-position proceeds with high selectivity and yields ranging from 70–85%.
  • Purification is generally achieved through recrystallization or column chromatography.

Characterization

  • NMR Spectroscopy: Confirms the presence of the ester group at C-2, the nitro group at C-6, and the amino group at C-4.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.
  • IR Spectroscopy: Shows characteristic peaks for ester carbonyl (~1730 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and amino group (~3300–3500 cm⁻¹).

Optimization and Variations

Research has demonstrated that variations in substituents and reaction conditions can optimize yield and selectivity:

  • Use of different acid catalysts or solvents in the Fischer synthesis can affect the regioselectivity of nitro substitution.
  • Alternative reducing agents can provide milder conditions to prevent ester hydrolysis.
  • Introduction of halogen or other substituents at the 5- or 6-positions can be achieved via selective halogenation prior to amination.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield (%)
Fischer indole synthesis Ethyl pyruvate + 3-nitrophenylhydrazine, Polyphosphoric acid, reflux Forms ethyl 6-nitroindole-2-carboxylate 60–80
Esterification (if starting from acid) Concentrated sulfuric acid, ethanol Converts acid to ethyl ester 85–90
Selective reduction (amination) Pd/C with H2 or SnCl2/Fe in acid Converts nitro to amino group at C-4 70–85

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The location of the nitro group (C6 vs. C5/C7) significantly alters electronic properties and steric interactions, influencing reactivity and binding affinity .

Purity Standards :

  • Most indole derivatives in the evidence exhibit ≥97% purity, as seen in compounds like Ethyl 4-chloro-2-methylquinoline-6-carboxylate (97%) and 7-Methoxy-1H-indole-3-carboxylic acid (>97%) .

Biological Activity

Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11N3O4C_{11}H_{11}N_{3}O_{4} and a molecular weight of 233.22 g/mol. The compound features a nitro group and an amino group attached to the indole structure, which is crucial for its biological activity. It typically appears as a yellow solid and is slightly soluble in water.

Target Interactions
The compound exhibits high binding affinity to various biological targets, including enzymes and receptors. Research indicates that modifications to the nitro and amino groups can significantly affect its interaction profile, which is essential for optimizing pharmacological activity.

Biochemical Pathways
Indole derivatives, including this compound, are known to influence several biochemical pathways. They can modulate enzyme activities and cellular signaling pathways, impacting gene expression and cellular metabolism.

Biological Activities

  • Antiviral Properties
    Studies have shown that indole derivatives can inhibit viral replication. For instance, structural analogs have been evaluated for their ability to inhibit HIV integrase, with some compounds demonstrating IC50 values in the micromolar range . this compound may exhibit similar antiviral properties due to its structural characteristics.
  • Anti-inflammatory Effects
    Indole compounds are often investigated for their anti-inflammatory properties. The presence of the nitro group may enhance the compound's ability to modulate inflammatory responses in various cell types.
  • Anticancer Activity
    Research has indicated that indole derivatives can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. this compound's structural features suggest potential efficacy in cancer treatment.

Case Studies and Research Findings

A comprehensive evaluation of this compound's biological activities includes several key studies:

StudyFocusFindings
Antiviral activityIndole derivatives showed significant inhibition of HIV integrase with IC50 values ranging from 3.11 μM to 32.37 μM.
Enzyme inhibitionSimilar compounds demonstrated potent inhibitory effects on fructose-1,6-bisphosphatase, suggesting potential metabolic applications.
Immunological effectsIndole compounds were shown to modulate cytokine production in immune cells, indicating anti-inflammatory potential.

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